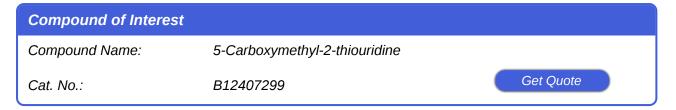


Chemical Synthesis of 5-Carboxymethyl-2thiouridine Derivatives: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of **5-carboxymethyl-2-thiouridine** (cm⁵s²U) and its derivatives. These modified nucleosides are crucial for research in tRNA function, codon recognition, and as potential therapeutic agents. The following sections detail established synthetic routes, including necessary reagents, step-by-step procedures, and data for product characterization.

Introduction

5-Carboxymethyl-2-thiouridine and its derivatives are naturally occurring modifications found in the wobble position of the anticodon of some tRNAs.[1][2] These modifications play a critical role in maintaining the accuracy and efficiency of protein translation by influencing codonanticodon interactions. The unique structural features imparted by the 2-thio and 5-carboxymethyl groups contribute to the conformational rigidity of the nucleoside and its specific recognition of corresponding codons. The ability to chemically synthesize these modified nucleosides is essential for a deeper understanding of their biological roles and for the development of novel RNA-based therapeutics.

This guide outlines two primary synthetic strategies for preparing **5-carboxymethyl-2-thiouridine** derivatives:



- The Mannich Base Approach: A multi-step synthesis starting from a protected 2-thiouridine, proceeding through a Mannich base intermediate.
- Reductive Amination of a 5-Formyl-2-thiouridine Intermediate: This method involves the formation of a 5-formyl derivative followed by reductive amination with a glycine ester.

Additionally, a brief overview of the "silyl method" for the synthesis of the related 5-methylcarboxymethyl-2-thiouridine (mcm⁵s²U) is provided.

Synthetic Pathway Overview: Mannich Base Approach

The synthesis of 5-carboxymethylaminomethyl-2-thiouridine via the Mannich base approach is a well-established, multi-step process. The general workflow is depicted below.



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Caption: Workflow for the Mannich Base Approach.

Protocol 1: Synthesis of 5-Carboxymethylaminomethyl-2-thiouridine via a Mannich Base Intermediate

This protocol is adapted from the work of Reese and Sanghvi and outlines a four-step synthesis.[3][4]

Step 1: Synthesis of the Mannich Base of 2',3'-O-Isopropylidene-2-thiouridine

 Reaction Setup: In a round-bottom flask, suspend 2',3'-O-isopropylidene-2-thiouridine in an aqueous solution.



- Addition of Reagents: Add 5 molar equivalents of both pyrrolidine and formaldehyde to the suspension.
- Reaction Conditions: Heat the mixture under reflux for 1 hour.
- Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and purify the product, the Mannich base, using silica gel column chromatography.

Step 2: Quaternization of the Mannich Base

- Reaction Setup: Dissolve the purified Mannich base from Step 1 in acetonitrile.
- Addition of Reagent: Add 10 molar equivalents of methyl iodide to the solution.
- Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours.
- Isolation: Concentrate the products under reduced pressure to obtain the methiodide of the Mannich base.

Step 3: Nucleophilic Substitution with Glycine t-butyl Ester

- Reaction Setup: Redissolve the methiodide salt from Step 2 in acetonitrile.
- Addition of Reagent: Add 3 molar equivalents of glycine t-butyl ester to the solution.
- Reaction Conditions: Stir the reaction at room temperature for 16 hours.
- Work-up and Purification: After the reaction is complete, perform a suitable work-up and purify the product by silica gel column chromatography to yield the protected 5carboxymethylaminomethyl-2-thiouridine derivative.

Step 4: Deprotection to Yield 5-Carboxymethylaminomethyl-2-thiouridine

 Reaction Setup: Treat the purified product from Step 3 with a solution of trifluoroacetic acid and water (95:5 v/v).



- Reaction Conditions: Stir the mixture at room temperature for 5 hours to remove the protecting groups.
- Isolation and Purification: Concentrate the reaction mixture and crystallize the final product, 5-carboxymethylaminomethyl-2-thiouridine, from aqueous ethanol.

Synthetic Pathway Overview: Reductive Amination

This approach offers an alternative route to 5-carboxymethylaminomethyl-2-thiouridine derivatives, starting from a 5-formyl-2-thiouridine intermediate.



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Caption: Workflow for the Reductive Amination Approach.

Protocol 2: Synthesis of 5-Carboxymethylaminomethyl-2-thiouridine via Reductive Amination

This protocol involves the key step of reductive amination of a 5-formyl-2-thiouridine derivative. [5][6]

Step 1: Synthesis of 5-Formyl-2',3'-O-isopropylidene-2-thiouridine

- Starting Material: Begin with 5-hydroxymethyl-2',3'-O-isopropylidene-2-thiouridine.
- Oxidation: Selectively oxidize the 5-hydroxymethyl group to a 5-formyl group using a mild oxidizing agent such as manganese dioxide (MnO₂) in a suitable solvent like acetone or dichloromethane.
- Purification: Purify the resulting 5-formyl derivative by column chromatography.



Step 2: Reductive Amination with a Glycine Ester

- Reaction Setup: In a suitable solvent such as a mixture of dichloromethane and DMF, combine the 5-formyl-2-thiouridine derivative from Step 1 with a protected glycine ester (e.g., 2-(trimethylsilyl)ethyl glycine ester).
- Imine Formation: The aldehyde and amine will form an intermediate imine.
- Reduction: Without isolating the imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to the reaction mixture.
- Work-up and Purification: After the reduction is complete, perform an appropriate work-up and purify the resulting protected 5-carboxymethylaminomethyl-2-thiouridine derivative.

Step 3: Deprotection

- Protecting Group Removal: Remove the protecting groups from the ribose, amino, and carboxyl moieties using appropriate deprotection strategies. For example, the 2-(trimethylsilyl)ethyl (TMSE) ester can be cleaved under specific conditions, and the isopropylidene group can be removed with mild acid treatment.
- Final Purification: Purify the final product, 5-carboxymethylaminomethyl-2-thiouridine, using techniques such as HPLC.

Protocol 3: Synthesis of 5-Methylcarboxymethyl-2-thiouridine (mcm⁵s²U) via the Silyl Method

The silyl method is a common approach for the formation of the N-glycosidic bond in nucleoside synthesis.[7][8]

Step 1: Preparation of Silylated 5-Ethylcarboxymethyl-2-thiouracil

• Starting Material: Synthesize 5-ethylcarboxymethyl-2-thiouracil from appropriate precursors. [9][10]



 Silylation: React 5-ethylcarboxymethyl-2-thiouracil with a silylating agent like hexamethyldisilazane (HMDS) in the presence of a catalyst such as ammonium sulfate to form the silylated derivative.

Step 2: Glycosylation

- Reaction Setup: React the silylated uracil base from Step 1 with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).
- Purification: Purify the resulting protected nucleoside by column chromatography.

Step 3: Deprotection and Transesterification

- Deprotection: Remove the benzoyl protecting groups from the ribose moiety using a solution of sodium methoxide in methanol. This step also facilitates the transesterification of the ethyl ester to a methyl ester.
- Final Purification: Purify the final product, 5-methylcarboxymethyl-2-thiouridine, by recrystallization or HPLC.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of **5-carboxymethyl-2-thiouridine** derivatives.

Table 1: Reaction Yields for the Synthesis of 5-Carboxymethylaminomethyl-2-thiouridine (Mannich Base Approach)

Step	Product	Typical Yield (%)
1	Mannich Base Intermediate	75-85
2	Methiodide Salt	>90 (often used crude)
3	Protected Derivative	50-60
4	Final Product	65-75



Table 2: Characterization Data for 5-Carboxymethylaminomethyl-2-thiouridine

Analysis	Expected Results
¹ H NMR	Signals corresponding to the ribose protons, the H6 proton of the uracil ring, and the protons of the carboxymethylaminomethyl side chain.
¹³ C NMR	Resonances for the carbons of the ribose, the uracil base, and the side chain, including the carbonyl carbon of the carboxylic acid.
Mass Spec (ESI)	[M+H] ⁺ and/or [M-H] ⁻ ions corresponding to the molecular weight of the final product.
HPLC	A single major peak indicating the purity of the compound.

Note: For detailed NMR data, please refer to published literature as chemical shifts are solvent-dependent.[11]

Concluding Remarks

The protocols outlined in this document provide robust methods for the synthesis of **5-carboxymethyl-2-thiouridine** and its derivatives. The choice of synthetic route may depend on the availability of starting materials and the desired scale of the synthesis. Careful execution of these protocols and thorough characterization of the products are essential for obtaining high-purity modified nucleosides for research and development purposes. These synthetic compounds are invaluable tools for elucidating the intricate roles of tRNA modifications in biological systems and for the design of novel therapeutic agents.

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